Chlorocyclohexane
Overview
Description
Chlorocyclohexane is a cyclic hydrocarbon compound that is composed of six carbon atoms and one chlorine atom. It is a colorless, flammable liquid with a sweet odor and a boiling point of 126.5°C. This compound has a wide range of uses in industry and research, and is used as a solvent and a reagent in organic synthesis.
Scientific Research Applications
Ethylene Polymerization
Chlorocyclohexane (CHC) significantly affects ethylene polymerization when used with a Ziegler–Natta catalyst system, comprising MgCl2, TiCl4, and triethyl aluminum (TEA). CHC acts as a promoter, enhancing the polymerization rate, catalyst activity, and the quality of the produced polymer. It is particularly effective in the presence of hydrogen, which controls molecular weight, resulting in a reduction of polymer molecular weight and a decrease in wax byproduct production. The morphologies of the polymers were evaluated using scanning electron microscopy and particle size distribution (Abedi et al., 2015).
Photo-initiated Radical Chlorination
Microflow reactors have been used to conduct photo-initiated radical chlorination of cycloalkanes, resulting in this compound with high selectivity for single-chlorination. This method is effective under natural light, using molecular chlorine and sulfuryl chloride. The 15 W black light irradiation process enhances the reaction, demonstrating the potential of microflow reactors in chemical synthesis (Matsubara et al., 2011).
Environmental Fate and Degradation
Hexathis compound (HCH), including its isomers and this compound, are persistent environmental contaminants. Despite the ban on technical grade HCH, residues continue to enter the environment through past use, current use in some countries, stockpiles, and leachates from disposal sites. Understanding the fate, contamination levels, and both abiotic and biotic degradation of HCH is crucial for environmental remediation efforts (Bhatt et al., 2009).
Oxidative Chlorination
Visible light-induced monochlorination of cyclohexane with sodium chloride has successfully produced this compound using Oxone as the oxidant. This method also allows for the chlorination of other secondary and primary alkyl sp3 C-H bonds under similar conditions, highlighting the importance of selecting suitable organic solvents for efficient radical chlorinations of alkanes (Zhao & Lu, 2017).
Atmospheric and Water Partitioning
The atmosphere/water partition coefficients of this compound have been reported at temperatures ranging from 0 to 40°C. These coefficients, calculated from aqueous solubility and vapor pressure data, indicate that this compound is more volatile and more soluble in water than bromocyclohexane. This research provides critical data for understanding the environmental distribution and behavior of this compound (Sarraute et al., 2008).
HCHs Environmental Significance
The hexachlorocyclohexanes (HCHs), including this compound, are extensively studied organochlorine pesticides. Due to their widespread use over decades, they are ubiquitous in the environment. The review discusses their properties, reactivity, and chemical reaction pathways, providing insights into natural attenuation and remediation methods for HCH-contaminated groundwater, particularly using nanoscale zero valent iron (Li et al., 2011).
High-Pressure Conformational Transformations
The conformational and phase transformations of this compound under high pressures have been studied using Raman spectroscopy. This research identifies several solid-to-solid phase transitions and examines the structural changes that occur in this compound under different pressures, contributing to our understanding of its behavior under extreme conditions (Dong et al., 2008).
Mechanism of Action
Target of Action
Chlorocyclohexane, also known as Cyclohexyl chloride, is a chlorinated hydrocarbon with the formula (CH2)5CHCl . It is a colorless liquid
Mode of Action
It is known to participate in e2 elimination reactions involving substituted cyclohexanes . In these reactions, a strong base removes two substituents, resulting in an alkene . The leaving groups must be coplanar in order to form a pi bond .
Biochemical Pathways
This compound is involved in the degradation pathway of this compound and chlorobenzene . This pathway includes various enzymes such as haloalkane dehalogenase, benzene/toluene/chlorobenzene dioxygenase, and others . The degradation of this compound and chlorobenzene is crucial for the detoxification and removal of these potentially harmful compounds from the environment.
Pharmacokinetics
Given its chemical structure, it is likely to have low solubility in water , which could impact its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Its involvement in the degradation of this compound and chlorobenzene suggests that it plays a role in the detoxification of these compounds .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the presence of a strong base is necessary for it to participate in E2 elimination reactions . Furthermore, its low solubility in water could affect its distribution and action in aqueous environments. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Chlorocyclohexane is harmful if swallowed, inhaled, or absorbed through the skin . It can cause irritation to the eyes, skin, and respiratory system . Prolonged exposure can cause dizziness, nausea, and headaches . It is also toxic to aquatic life and can harm the environment if not disposed of properly .
Biochemical Analysis
Cellular Effects
The specific cellular effects of Chlorocyclohexane are not well-documented. It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
chlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFUYWDGSFDHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052193 | |
Record name | Chlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with suffocating odor; [Merck Index] Colorless liquid with unpleasant odor; [MSDSonline] | |
Record name | Chlorocyclohexane | |
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Boiling Point |
142 °C | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
90 °F | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.000 @ 20 °C/4 °C | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.08 (AIR= 1) | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
542-18-7 | |
Record name | Chlorocyclohexane | |
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Record name | Chlorocyclohexane | |
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Record name | CHLOROCYCLOHEXANE | |
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Record name | Cyclohexane, chloro- | |
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Record name | Chlorocyclohexane | |
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Record name | Chlorocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.006 | |
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Record name | CHLOROCYCLOHEXANE | |
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Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-44.0 °C | |
Record name | CHLOROCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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